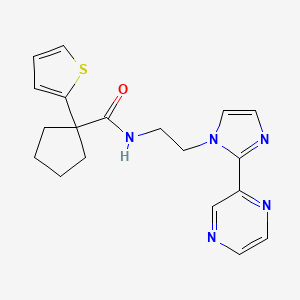

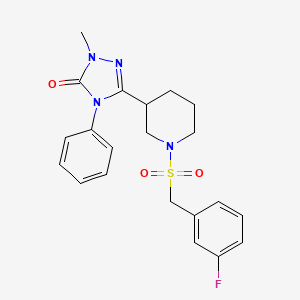

![molecular formula C24H19FN2O4 B2882864 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide CAS No. 2034403-89-7](/img/structure/B2882864.png)

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H19FN2O4 and its molecular weight is 418.424. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Met Kinase Inhibitors

Research led by Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This discovery was pivotal for advancing a candidate into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009).

High-Performance Liquid Chromatography (HPLC)

Toyo’oka et al. (1992) explored the optical resolution of carboxylic acid enantiomers using HPLC with laser-induced fluorescence detection after chiral derivatization, achieving detection limits in the femtomole-attomole ranges for derivatives of naproxen (Toyo’oka et al., 1992).

PARP Inhibitors Optimization

Penning et al. (2010) developed a series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, leading to the identification of a highly potent and efficacious inhibitor, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (22b, A-966492), demonstrating the potential for treatment applications in cancer therapy (Penning et al., 2010).

Immunomodulatory Drugs Study

Knecht and Löffler (1998) investigated the effects of immunosuppressive isoxazol and cinchoninic acid derivatives on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. Their findings provided insights into the mechanism of action of drugs like leflunomide and its metabolites, important for understanding their immunosuppressive properties (Knecht & Löffler, 1998).

Mechanism of Action

Target of Action

The primary target of this compound is Dihydroorotate dehydrogenase (DHODH) , a mitochondrial enzyme . DHODH plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.

Mode of Action

The compound interacts with its target, DHODH, by inhibiting its activity . This inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to a decrease in the production of pyrimidines, which are essential components of nucleic acids.

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(4-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O4/c25-20-12-10-17(11-13-20)16-6-8-19(9-7-16)23(29)26-21(18-4-2-1-3-5-18)14-27-22(28)15-31-24(27)30/h1-13,21H,14-15H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTBXZNERGHOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882781.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2882784.png)

![2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone](/img/structure/B2882785.png)

![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2882786.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2882791.png)

![3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2882795.png)

![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)

![4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2882798.png)